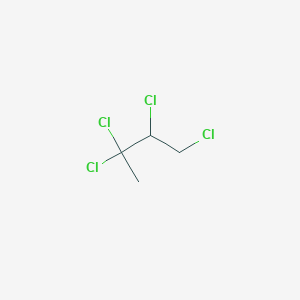

1,2,3,3-Tetrachlorobutane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

13138-51-7 |

|---|---|

分子式 |

C4H6Cl4 |

分子量 |

195.9 g/mol |

IUPAC 名称 |

1,2,3,3-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |

InChI 键 |

NGAAIHKWQFLRDY-UHFFFAOYSA-N |

SMILES |

CC(C(CCl)Cl)(Cl)Cl |

规范 SMILES |

CC(C(CCl)Cl)(Cl)Cl |

其他CAS编号 |

13138-51-7 |

同义词 |

1,2,3,3-Tetrachlorobutane |

产品来源 |

United States |

Advanced Synthetic Methodologies for Tetrachlorobutanes

Foundational Approaches to Chlorinated Butane (B89635) Synthesis

The foundational methods for preparing chlorinated butanes involve the direct chlorination of butane derivatives. The primary challenges in these approaches are controlling the position of chlorination (regioselectivity) and the spatial orientation of the chlorine atoms (stereoselectivity).

Regioselective Chlorination Strategies of Butane Derivatives

Regioselectivity in the chlorination of butane derivatives is a significant challenge due to the comparable reactivity of various carbon-hydrogen (C-H) bonds. scientificupdate.com Free-radical chlorination, a common method, often yields a statistical mixture of isomers, making it difficult to control. wikipedia.org For instance, the free-radical chlorination of 1-chlorobutane (B31608) using sulfuryl chloride produces a mixture of dichlorobutane isomers. upenn.edu The distribution of these products is influenced by both statistical factors (the number of available hydrogens at each carbon) and energetic factors (the stability of the resulting radical intermediate). upenn.edu

The electron-withdrawing effect of an existing chlorine atom on the butane chain deactivates adjacent C-H bonds, making them less susceptible to radical attack. upenn.edu This effect suggests that in the formation of 1,2,3,3-tetrachlorobutane from a dichlorobutane precursor, the C-H bonds at the C3 position would be more reactive than those at C1 or C2, assuming a 1,2-dichlorobutane (B1580518) starting material. Achieving a specific isomer like this compound selectively through direct chlorination is inherently difficult and typically results in a mixture of products requiring separation. scientificupdate.com

Advanced strategies aim to improve regioselectivity by using directing groups or specific catalysts that can favor chlorination at a particular site. nih.gov These methods enhance the likelihood of forming a desired isomer by activating a specific C-H bond or by sterically hindering attack at other positions. nih.gov

Table 1: Product Distribution in the Free-Radical Chlorination of 1-Chlorobutane This table illustrates the challenge of regioselectivity in the chlorination of a butane derivative. The data is based on typical outcomes of free-radical chlorination reactions.

| Product Isomer | Relative Abundance (%) | Number of Hydrogens | Relative Reactivity per H |

| 1,1-Dichlorobutane | 16 | 2 | 1.0 |

| 1,2-Dichlorobutane | 28 | 2 | 1.7 |

| 1,3-Dichlorobutane | 33 | 2 | 2.0 |

| 1,4-Dichlorobutane | 23 | 3 | 0.9 |

Stereoselective Synthesis Pathways for Chiral and Meso Isomers

Tetrachlorobutane isomers, including this compound, can exist as multiple stereoisomers due to the presence of chiral centers. For this compound, the carbons at positions 1 and 2 are stereogenic centers. The synthesis of specific stereoisomers (enantiomers or diastereomers) requires stereoselective methods. ethz.ch

Stereoselective synthesis can be achieved through several approaches:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials, where at least one stereocenter from the starting material is incorporated into the final product. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. ethz.ch

Enantioselective Catalysis: A chiral catalyst is used to favor the formation of one enantiomer over the other.

For tetrachlorobutanes, such as the 1,2,3,4-isomer, stereoselectivity can be controlled during the chlorination of precursors like 3,4-dichloro-1-butene (B1205564). Maintaining low chlorine concentrations during this process has been shown to favor the formation of the meso-isomer. smolecule.com A similar principle could be applied to precursors of this compound, where controlling the addition of chlorine across a double bond could dictate the relative stereochemistry of the newly formed chiral centers.

Mechanistic Investigations of Tetrachlorobutane Formation

Understanding the mechanisms of formation is crucial for developing and optimizing synthetic routes to specific tetrachlorobutane isomers.

Radical-Mediated Chlorination Mechanisms

Free-radical chlorination proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This step is typically induced by heat or UV light. wikipedia.org An initiator, such as an azo compound, can also be used to generate radicals under milder conditions. upenn.edu

Propagation: This is a two-step cycle where the products are formed.

A chlorine radical abstracts a hydrogen atom from the butane derivative, forming hydrogen chloride (HCl) and an alkyl radical. libretexts.org

The resulting alkyl radical then reacts with a molecule of Cl₂, abstracting a chlorine atom to form the chlorinated product and a new chlorine radical, which continues the chain. upenn.edulibretexts.org

Termination: The chain reaction ceases when two radicals combine. This can involve two chlorine radicals, two alkyl radicals, or a chlorine and an alkyl radical. libretexts.org

This mechanism's lack of selectivity often leads to a mixture of poly-chlorinated products and various isomers, making it a challenging method for synthesizing a pure sample of this compound. wikipedia.orglibretexts.org

Catalytic Hydrogenation-Coupling Pathways (e.g., from Trichloroethane Precursors)

An alternative approach to forming the C4 backbone of tetrachlorobutanes is through the coupling of smaller C2 precursors. A notable example is the synthesis of 2,2,3,3-tetrachlorobutane (B86205) from 1,1,1-trichloroethane (B11378) via catalytic hydrogenation in an alkaline medium. google.com

The proposed reaction is: 2 CHCl₂-CH₃ + H₂ → CHCl₂-CH(CH₃)-CH(CH₃)-CHCl₂ + 2 HCl

This process involves shaking 1,1,1-trichloroethane with hydrogen gas at room temperature and atmospheric pressure in the presence of a hydrogenation catalyst like Raney nickel, palladium, or platinum black. google.com The reaction proceeds smoothly, and by controlling the amount of hydrogen supplied, the coupling reaction can be managed to produce the desired tetrachlorobutane. google.com The product can then be purified by recrystallization. google.com

Table 2: Reaction Conditions for Catalytic Hydrogenation-Coupling of 1,1,1-Trichloroethane Data derived from a patented synthesis of 2,2,3,3-tetrachlorobutane, illustrating a relevant coupling pathway. google.com

| Parameter | Value |

| Starting Material | 1,1,1-Trichloroethane |

| Reagent | Hydrogen Gas |

| Catalyst | Raney Nickel |

| Medium | Alkaline |

| Temperature | 20-30 °C |

| Pressure | Atmospheric |

| Product | 2,2,3,3-Tetrachlorobutane |

Reductive Coupling Mechanisms

Reductive coupling provides a powerful method for forming carbon-carbon bonds. These reactions typically employ a metal reductant to couple two molecules of an organic halide. In the context of synthesizing tetrachlorobutanes, this could involve the coupling of a trichloroethane derivative.

The general mechanism involves the following steps:

Oxidative Addition: The metal (e.g., nickel, titanium) inserts into the carbon-halogen bond of the trichloroethane molecule, forming an organometallic intermediate.

Dimerization/Coupling: Two of these organometallic intermediates react with each other to form a new C-C bond, yielding the dimerized product (a tetrachlorobutane) and regenerating the metal in a lower oxidation state or forming a metal salt.

Reductive Elimination: The final step where the coupled organic molecule is released from the metal center.

Catalysts, particularly those based on nickel, are effective in promoting these reductive cyclizations and couplings. scripps.edu The choice of metal, solvent, and ligands can influence the efficiency and selectivity of the reaction. This pathway offers a more controlled alternative to radical-based methods for constructing the carbon skeleton of the target molecule.

Optimization of Reaction Conditions for Isomeric Selectivity and Yield

The synthesis of tetrachlorobutanes, including the 1,2,3,3-isomer, primarily involves the chlorination of dichlorobutenes. The strategic control of reaction parameters is crucial in directing the reaction towards the desired isomer and maximizing its yield.

Key to achieving high isomeric selectivity is the careful management of the chlorination process. Research has shown that maintaining a low concentration of chlorine throughout the reaction is critical. High concentrations of chlorine can lead to the formation of undesired isomers and more highly chlorinated byproducts. One patented method for the production of meso-1,2,3,4-tetrachlorobutane highlights the importance of adding chlorine to the reaction zone at a controlled, slow rate, specified as being from about 0.01 to about 2.0 mole percent per minute based on the initial amount of the dichlorobutene (B78561) starting material. This controlled addition suppresses the formation of other isomers and over-chlorinated products. google.com

The choice of solvent also plays a significant role in both the yield and selectivity of the reaction. While specific solvent effects on the synthesis of this compound are not widely documented, studies on related compounds indicate that the solvent can influence the reaction pathway and product distribution.

Further optimization strategies involve the precise control of reaction temperature and the use of specific catalysts or initiators, although non-catalytic liquid-phase chlorination has been shown to be effective. The temperature can affect the rate of competing reactions, thereby influencing the isomeric ratio of the final product.

Table 1: Key Parameters for Optimization of Tetrachlorobutane Synthesis

| Parameter | Objective | General Findings |

| Chlorine Concentration | Maximize desired isomer, minimize byproducts | Low, controlled addition rates are preferential. |

| Reaction Temperature | Control reaction rate and selectivity | Optimal temperature varies depending on the specific isomer and starting material. |

| Solvent | Improve yield and selectivity | Solvent polarity and coordinating ability can influence the reaction pathway. |

| Catalyst | Enhance reaction rate and selectivity | While catalytic processes exist, non-catalytic methods can be effective. |

Detailed research findings with quantifiable data on yields and isomeric selectivity for this compound remain limited in publicly accessible literature.

Advanced Purification and Isolation Techniques for High Purity Tetrachlorobutane Isomers

Following the synthesis, the separation and purification of the target tetrachlorobutane isomer from a mixture of other isomers and byproducts is a critical step to achieve high purity. A combination of conventional and advanced techniques is often employed.

Fractional Distillation: This technique is a primary method for separating tetrachlorobutane isomers based on their different boiling points. While effective for initial separation, it may not be sufficient to achieve very high purity, especially for isomers with close boiling points.

Crystallization: For isomers that are solid at or near room temperature, fractional crystallization is a powerful purification method. google.com This technique relies on the differences in solubility of the isomers in a particular solvent. By carefully controlling the temperature and solvent composition, the desired isomer can be selectively crystallized out of the solution, leaving impurities and other isomers in the mother liquor. For instance, in the purification of meso-1,2,3,4-tetrachlorobutane, dissolving the crude product in an alcohol like isopropyl alcohol and allowing it to cool effects crystallization, yielding a product with over 99% purity. google.com

Chromatographic Techniques: For achieving very high levels of purity, advanced chromatographic methods are indispensable.

Preparative Gas Chromatography (Prep-GC): This technique is highly effective for separating volatile compounds like tetrachlorobutane isomers. It allows for the isolation of individual isomers in high purity by passing the mixture through a column that separates the components based on their interaction with a stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to isolate tetrachlorobutane isomers. By selecting the appropriate stationary phase (column) and mobile phase (solvent), a high degree of separation can be achieved.

Table 2: Comparison of Purification Techniques for Tetrachlorobutane Isomers

| Technique | Principle of Separation | Applicability for High Purity | Notes |

| Fractional Distillation | Differences in boiling points | Moderate | Effective for initial bulk separation. |

| Fractional Crystallization | Differences in solubility | High | Particularly effective for solid isomers. |

| Preparative Gas Chromatography (Prep-GC) | Differential partitioning between stationary and mobile phases | Very High | Suitable for volatile isomers. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between stationary and mobile phases | Very High | Versatile for a wide range of isomers. |

While these techniques are established for the purification of various chemical compounds, specific protocols and their efficiencies for the isolation of high-purity this compound isomers are not extensively detailed in the available scientific literature. The development of such specific methods would be a crucial step in making this particular isomer readily available for further research and application.

Elucidation of Chemical Reactivity and Transformation Pathways of Tetrachlorobutanes

Nucleophilic Substitution Reaction Mechanisms

Nucleophilic substitution is a fundamental reaction class for alkyl halides, where a nucleophile replaces a halogen atom (a leaving group). These reactions for tetrachlorobutanes can proceed through different mechanisms, primarily distinguished by their molecularity and the nature of the intermediate species. The two most common mechanisms are the S(_N)2 (bimolecular) and S(_N)1 (unimolecular) pathways.

The S(_N)2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. This reaction's rate is dependent on the concentrations of both the substrate and the nucleophile. A key feature of the S(_N)2 reaction is its sensitivity to steric hindrance; it is most favorable at less substituted carbon centers.

Conversely, the S(_N)1 mechanism is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the carbon-halogen bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored for substrates that can form stable carbocations, such as tertiary alkyl halides, and in the presence of polar protic solvents.

For 1,2,3,3-tetrachlorobutane, nucleophilic substitution can occur at any of the chlorinated carbons, with the specific mechanism and outcome being influenced by the factors discussed below.

The position of the four chlorine atoms in the butane (B89635) chain significantly influences the reactivity and regioselectivity of nucleophilic substitution reactions. The carbon-chlorine (C-Cl) bond strength is a crucial factor; C-Cl bonds are relatively strong compared to C-Br and C-I bonds, making chlorinated alkanes generally less reactive in substitution reactions.

In this compound, the carbon atoms are differentially substituted:

C1: A primary carbon.

C2: A secondary carbon.

C3: A tertiary carbon.

C4: A primary carbon (part of a methyl group).

The reactivity towards an S(_N)2 reaction is generally in the order of primary > secondary > tertiary, due to increasing steric hindrance around the reaction center. Therefore, S(_N)2 attack is most likely to occur at the C1 position. The C2 position is less accessible, and the C3 position is highly hindered due to the presence of two chlorine atoms and two carbon neighbors, making S(_N)2 reactions at this site highly unfavorable.

For an S(_N)1 reaction, the stability of the intermediate carbocation is paramount. The order of carbocation stability is tertiary > secondary > primary. Dissociation of the chloride from the C3 position would generate a tertiary carbocation, which is the most stable possibility for this molecule. Therefore, under conditions that favor an S(_N)1 mechanism (e.g., polar protic solvent, weak nucleophile), substitution is most likely to occur at the C3 position.

Table 1: Predicted Reactivity of Carbons in this compound towards Nucleophilic Substitution

| Carbon Position | Type | Favored Mechanism | Relative Reactivity (Predicted) |

| C1 | Primary | S(_N)2 | High (for S(_N)2) |

| C2 | Secondary | S(_N)1 / S(_N)2 | Moderate |

| C3 | Tertiary | S(_N)1 | High (for S(_N)1) |

The stereochemistry of nucleophilic substitution reactions is directly linked to the reaction mechanism.

S(_N)2 Reactions: These reactions are stereospecific and proceed with an inversion of configuration at the reacting chiral center. The nucleophile attacks from the side opposite to the leaving group (backside attack), leading to a predictable stereochemical outcome. If a substitution reaction were to occur at the C2 position (a chiral center) of a specific enantiomer of this compound via an S(_N)2 mechanism, the product would have the opposite stereochemical configuration at that carbon. wikipedia.orgcureffi.org

S(_N)1 Reactions: These reactions involve a planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with roughly equal probability. wikipedia.org If the reaction occurs at a chiral center, this typically leads to the formation of a racemic or near-racemic mixture of enantiomers, resulting in a loss of optical activity. wikipedia.org Therefore, an S(_N)1 reaction at the C2 or C3 position of an optically active sample of this compound would be expected to yield a mixture of stereoisomeric products.

Elimination Reaction Dynamics

Elimination reactions are another major pathway for alkyl halides, leading to the formation of alkenes through the removal of atoms or groups from adjacent carbon atoms. For tetrachlorobutanes, these reactions typically involve the removal of a hydrogen atom and a chlorine atom (dehydrohalogenation) or two chlorine atoms (reductive elimination).

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide (HCl in this case) from a substrate, usually in the presence of a strong base. This reaction is a common method for synthesizing alkenes. The regioselectivity of dehydrohalogenation often follows Zaitsev's rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene. However, the use of a sterically hindered base can favor the formation of the less substituted alkene, known as the Hofmann product .

In the case of this compound, there are several possible dehydrohalogenation products depending on which chlorine atom is removed and from which adjacent carbon a proton is abstracted. For example, elimination involving the chlorine at C2 could lead to the formation of a double bond between C1 and C2 or between C2 and C3.

A relevant industrial example is the dehydrochlorination of meso-1,2,3,4-tetrachlorobutane to produce 2,3-dichloro-1,3-butadiene, a monomer for specialty polymers. This demonstrates that polychlorinated butanes can undergo elimination to form valuable chlorinated dienes.

Table 2: Potential Dehydrohalogenation Products from this compound

| Leaving Group (Cl) at | Proton Abstracted from | Potential Product(s) |

| C1 | C2 | 1,3,3-Trichloro-1-butene |

| C2 | C1 | 1,3,3-Trichloro-1-butene |

| C2 | C3 | 2,3,3-Trichloro-1-butene |

| C4 (from methyl group) | N/A (no adjacent proton) | No direct dehydrohalogenation to alkene |

Note: The actual product distribution would depend on reaction conditions, such as the base used and temperature.

Reductive elimination involves the removal of two substituents, typically halogens, from adjacent carbons with the aid of a reducing agent, leading to the formation of a double or triple bond. A common reagent for this transformation is zinc metal. This process is particularly effective for vicinal dihalides (halogens on adjacent carbons).

For instance, the reaction of 2,2,3,3-tetrachlorobutane (B86205) with zinc dust yields 2-butyne (B1218202) through a two-step reductive elimination. This suggests that this compound could undergo a similar reaction. The vicinal dichlorides at the C2 and C3 positions could be eliminated by zinc to form a dichlorobutene (B78561). Subsequent elimination of the remaining chlorine atoms is also a possibility depending on the stoichiometry of the reducing agent and the reaction conditions. The likely product from the reductive elimination of the two chlorine atoms from C2 and C3 would be 1,3-dichloro-2-butene.

Rearrangement Reactions and Isomerization Studies

While specific studies on the rearrangement and isomerization of this compound are not extensively documented in readily available literature, the potential for such reactions can be inferred from general principles of organic chemistry, particularly carbocation chemistry.

Rearrangements are common in reactions that proceed through a carbocation intermediate, such as S(_N)1 and E1 reactions. These rearrangements, often Wagner-Meerwein rearrangements , occur if the migration of a neighboring group (a hydride ion or an alkyl group) can lead to a more stable carbocation. wikipedia.orgmychemblog.comlscollege.ac.in

For this compound, if a carbocation were formed at the C2 position (a secondary carbocation) through the loss of a chloride ion, a 1,2-hydride shift from the C1 position is theoretically possible. However, this would result in a primary carbocation at C1, which is less stable, making this particular shift unlikely. More plausibly, if a carbocation were to form at C1, a 1,2-hydride shift from C2 could generate a more stable secondary carbocation. Similarly, if a carbocation forms at C2, a 1,2-shift of one of the chlorine atoms from C3 could potentially occur, although this is less common than hydride or alkyl shifts.

Isomerization of the carbon skeleton itself, for example, converting the n-butane chain to an isobutane (B21531) structure, typically requires more drastic conditions, such as high temperatures and the presence of a catalyst (e.g., chlorinated alumina). epa.govgoogle.com Such processes are more relevant in industrial settings like petroleum refining and are less likely under typical laboratory conditions for substitution or elimination reactions.

Investigations of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for a comprehensive understanding of the chemical reactivity and transformation pathways of this compound. While direct experimental or computational studies specifically targeting this isomer are not extensively available in peer-reviewed literature, its reactivity can be inferred from the well-established principles of physical organic chemistry and studies of analogous polychlorinated alkanes. The primary transformation pathway for this compound is expected to be elimination reactions, specifically dehydrochlorination, given the presence of multiple chlorine substituents.

The dehydrochlorination of this compound can proceed through different mechanistic pathways, principally the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways. The operative mechanism is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate.

E1 Pathway and Carbocation Intermediates

The E1 mechanism involves a two-step process where the rate-determining step is the unimolecular ionization of the substrate to form a carbocation intermediate. In the case of this compound, the loss of a chloride ion would lead to the formation of a tetrachlorobutyl cation. The stability of this carbocation is a key factor in determining the feasibility of the E1 pathway.

Carbocation stability is influenced by several factors, including the inductive effect and hyperconjugation. Alkyl groups are electron-donating and stabilize carbocations, while electronegative atoms like chlorine are electron-withdrawing and can destabilize them. The position of the positive charge in the carbocation intermediate derived from this compound would significantly affect its stability.

For instance, the loss of the chlorine atom from the C3 position would result in a tertiary carbocation, which is generally more stable than a secondary or primary carbocation. However, the presence of other chlorine atoms on the same and adjacent carbons would exert a destabilizing inductive effect.

Table 1: Plausible Carbocation Intermediates from this compound via E1 Mechanism

| Leaving Group Position | Resulting Carbocation | Type | Expected Relative Stability |

| C2 | 1,3,3-trichlorobutan-2-yl cation | Secondary | Less Stable |

| C3 | 1,2,3-trichlorobutan-3-yl cation | Tertiary | More Stable (despite inductive effects) |

It is important to note that carbocation intermediates are highly reactive species and can undergo rearrangements to form more stable carbocations. However, in the context of this compound, the potential for stabilizing rearrangements might be limited by the presence of multiple electron-withdrawing chlorine atoms.

E2 Pathway and Transition States

The E2 mechanism is a concerted, one-step reaction where a base abstracts a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. This process proceeds through a single transition state rather than a discrete intermediate.

The geometry of the transition state is a critical aspect of the E2 reaction. For the reaction to proceed efficiently, the abstracted proton and the leaving group must be in an anti-periplanar or, less commonly, a syn-periplanar arrangement. This stereochemical requirement dictates which hydrogen atoms can be removed and, consequently, which alkene products can be formed.

In the E2 transition state of this compound, the C-H and C-Cl bonds are partially broken, and a new C=C double bond is partially formed. The transition state has a significant degree of alkene character. The stability of this transition state is influenced by the same factors that stabilize alkenes, such as the degree of substitution at the developing double bond (Zaitsev's rule).

Table 2: Key Features of the E2 Transition State for Dehydrochlorination of this compound

| Feature | Description |

| Geometry | Requires an anti-periplanar or syn-periplanar arrangement of the abstracted proton and the leaving group. |

| Bonding | Partial breaking of C-H and C-Cl bonds; partial formation of a C=C π bond. |

| Charge Distribution | Partial negative charge on the base and the leaving group; the overall charge is delocalized over the reacting atoms. |

| Hybridization | The carbon atoms involved in the developing double bond change from sp³ towards sp² hybridization. |

Stereochemical Investigations and Conformational Analysis of Tetrachlorobutane Systems

Isomerism and Chirality in Tetrachlorobutane Structures

1,2,3,3-Tetrachlorobutane possesses two chiral centers at the C2 and C3 positions. A chiral center is a carbon atom attached to four different groups. In the case of this compound, the C2 carbon is bonded to a hydrogen atom, a chlorine atom, a chloromethyl group (-CH2Cl), and a trichlorobutanyl group. The C3 carbon is bonded to two chlorine atoms, a methyl group (-CH3), and a dichlorobutanyl group.

The presence of two chiral centers gives rise to the possibility of multiple stereoisomers. The maximum number of stereoisomers can be predicted using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, a maximum of 2^2 = 4 stereoisomers are possible. These stereoisomers exist as pairs of non-superimposable mirror images known as enantiomers. The different spatial arrangements of atoms that are not mirror images are called diastereomers.

The specific stereoisomers of this compound are designated by the (R) and (S) configurations at each chiral center, leading to the following possibilities: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between, for example, the (2R, 3R) and (2R, 3S) isomers is diastereomeric.

It is important to distinguish this compound from its isomer, 1,2,3,4-tetrachlorobutane (B46602). The latter has chiral centers at C2 and C3 as well, but the substitution pattern is different, leading to a different set of stereoisomers.

Conformational Preferences and Rotational Barriers

The rotation around the single bonds in this compound leads to various conformations, or conformers, which differ in energy. The stability of these conformers is influenced by torsional strain (from eclipsing bonds) and steric strain (from repulsive interactions between bulky groups).

Experimental Determination of Conformational Energies

Theoretical Modeling of Conformational Landscapes

In the absence of extensive experimental data, computational chemistry provides a valuable means to investigate the conformational landscape of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the potential energy surface of the molecule as a function of dihedral angles. These calculations can predict the geometries of stable conformers, their relative energies, and the energy barriers to rotation between them.

For a molecule like this compound, the rotation around the C2-C3 bond is of particular interest. The staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are expected to be energy minima. The eclipsed conformations, where the substituents are aligned, represent energy maxima and correspond to the transition states for rotation. The presence of bulky chlorine atoms is expected to lead to significant energy differences between the various staggered and eclipsed conformers. For instance, a conformation where the large chloromethyl and trichlorobutanyl groups are anti to each other would be predicted to be of lower energy than a gauche conformation where these groups are closer together.

Influence of Chlorine Substitution Patterns on Molecular Geometry and Electronic Distribution

The specific arrangement of chlorine atoms in this compound has a profound impact on its molecular geometry and the distribution of electron density. The presence of two chlorine atoms on the same carbon (a geminal dichloride at C3) and a single chlorine on an adjacent carbon (C2) creates a unique electronic and steric environment.

The steric bulk of the chlorine atoms influences bond lengths and angles. The C-C bond lengths may be slightly elongated compared to unsubstituted butane (B89635) to alleviate steric strain. The bond angles around the heavily substituted C2 and C3 carbons are also likely to deviate from the ideal tetrahedral angle of 109.5° to accommodate the repulsive interactions between the chlorine atoms and other substituents. For example, the Cl-C3-Cl bond angle is expected to be larger than the ideal tetrahedral angle.

The geminal chlorine atoms at the C3 position will have a significant inductive effect, withdrawing electron density from the carbon backbone. This electronic effect can influence the reactivity of the molecule at different positions.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that exploits the magnetic properties of atomic nuclei. For 1,2,3,3-tetrachlorobutane, ¹H and ¹³C NMR are fundamental in confirming the connectivity of atoms and providing insights into the molecule's three-dimensional structure.

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of these protons is significantly influenced by the electronegativity of the adjacent chlorine atoms, which deshield the protons, causing them to resonate at a higher frequency (downfield).

The structure of this compound (ClCH₂-CHCl-CCl₂-CH₃) suggests four distinct proton environments:

-CH₃ group (C4): These protons would appear as a singlet since there are no adjacent protons to couple with. Due to the relative distance from the electronegative chlorine atoms, this signal would be the most upfield.

-CHCl- group (C2): The single proton on this carbon would be significantly deshielded by the adjacent chlorine atom and the CCl₂ group. Its signal would appear as a triplet due to coupling with the two protons of the -CH₂Cl group.

-CH₂Cl group (C1): These two protons are diastereotopic due to the adjacent chiral center (C2). They would be expected to show a more complex splitting pattern, likely a doublet of doublets, coupling with the proton on C2. They would be highly deshielded by the directly attached chlorine atom.

The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the dihedral angle between adjacent C-H bonds, which is crucial for conformational analysis. For saturated acyclic systems like this compound, typical vicinal coupling constants (³JHH) range from 6-8 Hz.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (C4) | ~ 2.1 | Singlet (s) | N/A |

| -CHCl- (C2) | ~ 4.8 | Triplet (t) | ~ 7.0 |

Note: The chemical shifts are estimated based on analogous structures and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals are expected, corresponding to the four carbon atoms in unique chemical environments. The chemical shifts are heavily influenced by the number of attached chlorine atoms.

-CH₃ carbon (C4): This carbon would appear at the highest field (lowest ppm value).

-CHCl- carbon (C2): This carbon, bonded to one chlorine atom, will be shifted downfield.

-CH₂Cl carbon (C1): Similar to C2, this carbon is also attached to one chlorine atom and will appear in a similar region, though its specific chemical shift will differ due to its position at the end of the chain.

-CCl₂- carbon (C3): This quaternary carbon, bonded to two chlorine atoms, will be the most deshielded and will appear at the lowest field (highest ppm value).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C4) | ~ 30-40 |

| -CH₂Cl (C1) | ~ 50-60 |

| -CHCl- (C2) | ~ 65-75 |

Note: The chemical shifts are estimated based on typical ranges for alkyl halides. oregonstate.edu Actual experimental values can vary depending on the solvent and other experimental conditions.

The flexibility of the butane (B89635) backbone allows for multiple rotational conformers (rotamers). Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the spatial proximity of protons in the different conformations. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the predominant conformation in solution.

Furthermore, variable temperature NMR studies can provide information on the energy barriers between different rotational isomers. digimat.in As the temperature changes, the rate of interconversion between conformers can be altered, leading to changes in the NMR spectrum, such as peak broadening or coalescence. Analysis of these changes allows for the calculation of the activation energy for bond rotation.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique used to determine the molecular weight and deduce the structure of a compound.

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Due to the presence of multiple chlorine atoms, the mass spectrum of this compound will exhibit a complex isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a series of peaks for the molecular ion and any chlorine-containing fragments, with the relative intensities of these peaks determined by the number of chlorine atoms present. For a fragment containing four chlorine atoms, characteristic M, M+2, M+4, M+6, and M+8 peaks will be observed.

The fragmentation of this compound is expected to proceed through the cleavage of C-C and C-Cl bonds. The stability of the resulting carbocations will govern the major fragmentation pathways. Likely fragmentation includes the loss of a chlorine radical (Cl•) and cleavage of the carbon chain.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Possible Fragment Structure |

|---|---|

| 194 | [C₄H₆Cl₄]⁺ (Molecular Ion) |

| 159 | [C₄H₆Cl₃]⁺ |

| 124 | [C₄H₅Cl₂]⁺ |

| 112 | [C₃H₃Cl₂]⁺ |

| 83 | [C₃H₄Cl]⁺ |

Note: The m/z values correspond to the ions containing only the ³⁵Cl isotope. Corresponding peaks at higher m/z values will be present due to the ³⁷Cl isotope.

Isomers of tetrachlorobutane would be expected to produce different fragmentation patterns, allowing for their differentiation via mass spectrometry. For example, 1,2,3,4-tetrachlorobutane (B46602) would likely show different relative abundances of fragment ions due to the different substitution pattern of the chlorine atoms.

High-resolution mass spectrometry (HRMS) can determine the m/z of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion and its fragments. libretexts.org For this compound, HRMS can confirm the molecular formula C₄H₆Cl₄ by distinguishing it from other combinations of atoms that might have the same nominal mass. This is a powerful tool for confirming the identity of a synthesized compound and for identifying unknown impurities.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the bonds connecting them, providing a unique "fingerprint" for each compound and identifying the functional groups present.

For this compound (C₄H₆Cl₄), the primary functional groups are C-H (alkane) and C-Cl (haloalkane). The vibrational analysis would focus on identifying the characteristic stretching and bending frequencies associated with these bonds.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| C-H Stretching | 2850–3000 | Strong | Medium-Strong | Characteristic of sp³ hybridized carbons in the butane backbone. |

| C-H Bending | 1350–1470 | Medium | Medium | Includes scissoring and bending vibrations of CH₂ and CH₃ groups. |

| C-C Stretching | 800–1200 | Weak | Medium-Strong | Vibrations of the carbon backbone; often weak in IR unless coupled with other modes. |

| C-Cl Stretching | 600–800 | Strong | Strong | This region is particularly diagnostic for chloroalkanes. The presence of multiple chlorine atoms, including a geminal dichloro group (CCl₂) at the C3 position and vicinal chlorines, would likely result in a complex pattern of strong, distinct bands. |

| C-Cl Bending | < 400 | Medium | Medium | Found in the far-IR and low-frequency Raman region; corresponds to skeletal deformations. |

The IR spectrum is expected to show strong absorptions in the 600-800 cm⁻¹ region due to the high polarity of the C-Cl bonds. Raman spectroscopy would also be highly effective, as the polarizability of the C-Cl bonds changes significantly during vibration, leading to strong Raman scattering signals. The combination of both techniques would provide a more complete picture of the vibrational framework of the molecule, helping to confirm its structure and distinguish it from other tetrachlorobutane isomers.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for separating components of a mixture and assessing the purity of a compound. For this compound, which has multiple stereoisomers, chromatographic methods are essential for both purity checks and the resolution of these different forms.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile organic compounds like chlorinated butanes. The gas chromatograph separates compounds based on their boiling points and interactions with a stationary phase, while the mass spectrometer fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, allowing for definitive identification.

A typical GC-MS method for analyzing this compound would involve:

Injector: A split/splitless inlet operated at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

Column: A non-polar or semi-polar capillary column, such as one coated with a poly(5%-phenyl-methyl)siloxane stationary phase, would be suitable for separating chlorinated hydrocarbons.

Oven Program: A temperature gradient would be employed, starting at a low temperature (e.g., 40-50 °C) and ramping up to a higher temperature (e.g., 280-300 °C) to ensure the elution of all components.

Mass Spectrometer: Operating in electron ionization (EI) mode, which would fragment the molecule in a reproducible manner.

Hypothetical Mass Spectrometry Fragmentation Data for this compound:

The mass spectrum would be characterized by the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be evident in the molecular ion peak and all chlorine-containing fragments.

| Ion Type | Potential m/z Values | Notes |

| Molecular Ion [M]⁺ | 194, 196, 198, 200 | The isotopic cluster for a C₄H₆Cl₄⁺ ion. The parent peak may be weak due to extensive fragmentation. |

| [M-Cl]⁺ | 159, 161, 163 | Loss of a single chlorine atom, a common fragmentation pathway. |

| [M-HCl]⁺ | 158, 160, 162 | Elimination of hydrogen chloride. |

| C₄H₅Cl₂⁺ | 124, 126, 128 | Fragmentation of the carbon chain with loss of two chlorine atoms. |

| CHCl₂⁺ | 83, 85 | A fragment potentially arising from the C3 position. |

This technique would be highly effective for confirming the identity of this compound and for assessing its purity by detecting any isomers or related chlorinated byproducts.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Resolution

This compound possesses two chiral centers at the C2 and C3 positions. This gives rise to two pairs of enantiomers, which are diastereomers of each other: (2R,3R)- and (2S,3S)-enantiomers, and (2R,3S)- and (2S,3R)-enantiomers. Since diastereomers have different physical properties, they can be separated using standard achiral high-performance liquid chromatography (HPLC).

The separation would typically be achieved using:

Stationary Phase: A normal-phase column (e.g., silica) or a reversed-phase column (e.g., C18). The choice depends on the polarity of the isomers. Given the non-polar nature of the butane backbone and the polar C-Cl bonds, both modes could be explored.

Mobile Phase: For normal-phase HPLC, a non-polar solvent system like hexane/isopropanol would be used. For reversed-phase, a polar system such as acetonitrile/water or methanol/water would be employed.

Detection: As this compound lacks a strong chromophore, a UV detector set to a low wavelength (e.g., <210 nm) or, more effectively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) would be necessary.

The separation relies on the different spatial arrangements of the diastereomers, which causes them to interact differently with the stationary phase, leading to different retention times. This allows for the quantification of the diastereomeric purity of a sample. To separate the enantiomeric pairs, a chiral stationary phase would be required.

Polarimetry for Optical Activity Determination

As this compound is a chiral molecule (with the exception of any meso compounds, which are not possible for this specific substitution pattern), its enantiomers will rotate the plane of plane-polarized light. This property is known as optical activity and is measured using a polarimeter.

The measurement of optical activity is crucial for:

Confirming Chirality: An observation of optical rotation confirms the presence of a chiral substance and that the sample is not a racemic (50:50) mixture of enantiomers.

Determining Enantiomeric Purity: The magnitude and sign of the measured rotation are directly proportional to the concentration of the enantiomer and its specific rotation. The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

If a pure enantiomer of, for example, (2R,3R)-1,2,3,3-tetrachlorobutane were isolated, its specific rotation could be determined. A sample containing a mixture of the (2R,3R) and (2S,3S) enantiomers would have an observed rotation that reflects the excess of one enantiomer over the other (the enantiomeric excess). A racemic mixture would exhibit no optical rotation. While no specific rotation values for the enantiomers of this compound are documented in readily available literature, polarimetry remains the fundamental technique for confirming the optical activity of its isolated stereoisomers.

Computational Chemistry and Molecular Modeling Studies of Tetrachlorobutanes

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are based on the principles of quantum mechanics and are employed to determine the electronic structure and energy of molecules. northwestern.edu These calculations provide fundamental information about molecular geometry, bond energies, electronic properties, and spectra.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govekb.eg Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient than other high-level methods while often providing comparable accuracy. youtube.comnih.gov DFT is instrumental in predicting various molecular properties, including optimized geometries, molecular orbital energies, and the distribution of electronic charge. nih.gov

For 1,2,3,3-tetrachlorobutane, DFT calculations can elucidate the preferred three-dimensional arrangement of atoms, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the partial atomic charges. This information is crucial for understanding the molecule's stability, reactivity, and intermolecular interactions. Functionals such as B3LYP are commonly paired with basis sets like 6-311G++ to perform these calculations. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1995.432 | Hartree |

| HOMO Energy | -0.298 | Hartree |

| LUMO Energy | -0.051 | Hartree |

| HOMO-LUMO Gap | 0.247 | Hartree |

| Dipole Moment | 2.15 | Debye |

Ab initio (Latin for "from the beginning") methods are computational chemistry methods based on quantum chemistry. researchgate.net Unlike DFT, which relies on functionals that are partly derived from empirical data, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. lsu.edu Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

These high-accuracy methods are used to obtain precise predictions of molecular geometries, bond energies, and other electronic properties. For this compound, ab initio calculations can provide benchmark data for bond lengths and angles, offering a detailed picture of its electronic structure and the nature of its carbon-chlorine bonds.

| Parameter | HF/cc-pVDZ | MP2/cc-pVTZ |

|---|---|---|

| C1-C2 Bond Length (Å) | 1.535 | 1.531 |

| C2-C3 Bond Length (Å) | 1.552 | 1.548 |

| C3-C4 Bond Length (Å) | 1.530 | 1.526 |

| C2-Cl Bond Length (Å) | 1.791 | 1.785 |

| C1-C2-C3 Bond Angle (°) | 111.8 | 112.1 |

| Cl-C3-Cl Bond Angle (°) | 108.9 | 109.2 |

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. wustl.edu The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound. nih.govbiorxiv.org Rotation around the single carbon-carbon bonds leads to various spatial arrangements known as conformations or rotamers.

By simulating the molecule's motion over time, MD can explore the potential energy surface and identify stable and metastable conformations. nih.gov These simulations can reveal the relative populations of different conformers at a given temperature and the energy barriers between them, providing a comprehensive understanding of the molecule's dynamic behavior. nih.gov

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~60° | 1.25 | 18 |

| Gauche (-) | ~-60° | 1.25 | 17 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.orgnite.go.jp These models use statistical methods to correlate molecular descriptors—numerical values that encode information about the structure and properties of a molecule—with an observed activity. ijaar.org

For this compound, a QSAR model could be developed to predict its reactivity in specific chemical reactions, such as dehydrochlorination or substitution. Molecular descriptors can be calculated from the molecule's structure and include constitutional, topological, geometric, and electronic parameters. By building a model based on a series of related chlorinated alkanes with known reactivity, the reactivity of this compound can be predicted. nih.gov

| Descriptor Class | Descriptor Name | Hypothetical Value |

|---|---|---|

| Electronic | HOMO Energy | -7.98 eV |

| Electronic | LUMO Energy | -1.39 eV |

| Steric | Molecular Volume | 125.6 ų |

| Topological | Wiener Index | 28 |

| Physicochemical | LogP (Octanol-Water Partition) | 3.45 |

Molecular Docking and Interaction Studies in Catalytic Systems

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they bind to form a stable complex. academie-sciences.frmdpi.com It is widely used to study the interaction between a small molecule (ligand) and a macromolecule, such as a protein or an enzyme (receptor). nih.gov

In the context of this compound, molecular docking could be used to investigate its interactions with the active site of a catalyst, for instance, an enzyme involved in its biodegradation or a synthetic catalyst used in its production. nih.gov The simulation predicts the binding pose and calculates a docking score, which estimates the binding affinity. academie-sciences.fr This provides insights into the specific interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex.

| Parameter | Value |

|---|---|

| Binding Affinity (Docking Score) | -6.8 kcal/mol |

| Key Interacting Residues | TRP 125, PHE 172, HIS 272 |

| Type of Interactions | Van der Waals, Halogen Bonding |

| Distance to Catalytic Residue (ASP 124) | 4.2 Å |

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational methods are essential for elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. ethz.ch These calculations can identify reactants, products, and any intermediates, as well as the high-energy transition states that connect them. mit.edu Quantum chemical methods, particularly DFT, are frequently used to calculate the energies of these species. nih.gov

For this compound, computational studies can predict the most likely pathways for its reactions, such as thermal decomposition or reaction with a nucleophile. By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a proposed reaction mechanism can be assessed. This predictive capability is crucial for understanding the chemical fate of such compounds and for designing new synthetic routes. nih.gov

Chemical Derivatives and Analogues: Synthesis and Properties in Research

Synthesis of Chlorinated Butene Intermediates and Precursors

The primary industrial route to tetrachlorobutanes begins with the chlorination of 1,3-butadiene. This process is a cornerstone for producing essential chlorinated C4 intermediates. The vapor-phase chlorination of butadiene, typically conducted at temperatures between 70°C and 250°C, yields a mixture of dichlorobutene (B78561) isomers. google.comgoogle.com The principal products of this reaction are 3,4-dichloro-1-butene (B1205564) and the cis- and trans-isomers of 1,4-dichloro-2-butene. wikipedia.orgnih.govbritannica.com

The reaction product composition can be influenced by the conditions. For example, chlorination in a solvent like chloroform (B151607) below 0°C can produce a mixture with a 2:1 ratio of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene. nih.gov These dichlorobutenes are the direct precursors to tetrachlorobutanes. Further chlorination of this isomeric mixture leads to the formation of 1,2,3,4-tetrachlorobutane (B46602). google.comwipo.int Specifically, trans-1,4-dichloro-2-butene (B41546) is often used as the starting material for the targeted synthesis of meso-1,2,3,4-tetrachlorobutane. google.com

Table 1: Key Chlorinated Butene Precursors from 1,3-Butadiene

| Precursor | Synthesis Method | Typical Reaction Conditions | Resulting Product(s) |

|---|---|---|---|

| Dichlorobutenes | Vapor-phase chlorination of 1,3-butadiene | 70°C - 250°C; Butadiene:Chlorine molar ratio of 5:1 to 50:1 | Mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (cis and trans) google.comgoogle.com |

| 1,2,3,4-Tetrachlorobutane | Liquid-phase chlorination of dichlorobutenes | Addition of chlorine to 3,4-dichloro-1-butene or 1,4-dichloro-2-butene | Mixture of tetrachlorobutane isomers google.comgoogle.com |

Formation and Characterization of Higher Chlorinated Butanes (e.g., Hexachlorobutanes)

During the synthesis of tetrachlorobutanes, the formation of more highly chlorinated products, such as pentachlorobutanes and hexachlorobutanes, can occur, particularly if the reaction conditions are not carefully controlled. google.com These compounds, often referred to as "heavy ends," represent byproducts that can reduce the yield of the desired tetrachlorobutane isomer. google.com Their formation is generally suppressed by carefully managing the rate of chlorine addition during the chlorination of dichlorobutene precursors. google.com

The synthesis of hexachlorobutanes is not limited to being a byproduct. For instance, tetrachloroethylene (B127269) can be used as a raw material to produce hexachloro-1,3-butadiene, a related C4 chlorinated compound. chemicalbook.com These highly chlorinated molecules are characterized using standard analytical techniques to determine their structure and purity.

Table 2: Examples of Higher Chlorinated Butane (B89635) Formation

| Compound | Formation Context | Precursor(s) |

|---|---|---|

| Pentachlorobutanes | Byproduct of tetrachlorobutane synthesis | Dichlorobutenes + excess Chlorine google.com |

| Hexachloro-1,3-butadiene | Direct Synthesis | Tetrachloroethylene chemicalbook.com |

Investigation of Butane Derivatives with Varied Halogen Substitution Patterns

Research extends beyond simple chlorination to include the synthesis of butane derivatives with a variety of halogen substitutions, including mixed halogens like fluorine and bromine. These studies are crucial for developing compounds with tailored chemical properties.

One area of investigation is the creation of mixed halogenobutadienes, which can serve as precursors to more complex halogenated butanes. researchgate.net For example, compounds containing both bromine and chlorine have been synthesized through dehydrohalogenation and dehalogenation of polyhalogenobutanes and -butenes. researchgate.net

Furthermore, fluorination reactions can be used to introduce fluorine atoms into the chlorinated butane backbone. The fluorination of chlorinated lower aliphatic hydrocarbons can be achieved using hydrogen fluoride (B91410) in the vapor phase with a metal fluoride catalyst. google.com This allows for the exchange of chlorine atoms for fluorine, creating chloro-fluoro-butane derivatives. Such approaches are part of a broader field focused on synthesizing fluorinated building blocks for various applications. lew.ro

Table 3: Butane Derivatives with Varied Halogenation

| Derivative Type | Example Synthesis Approach | Precursor(s) | Resulting Structure Type |

|---|---|---|---|

| Bromo-chloro butanes/butenes | Dehalogenation/Dehydrohalogenation | Polyhalogenobutanes | Butanes/butenes with both Br and Cl atoms researchgate.net |

| Chloro-fluoro butanes | Vapor-phase fluorination | Chlorinated butanes (e.g., butyl chloride) | Butanes with both Cl and F atoms google.com |

| Mixed Halogenated Alkenes | Reaction with Halothane | Phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane | Aryl fluoroalkenyl ethers containing Cl and Br semanticscholar.org |

Interconversion Studies among Tetrachlorobutane Isomers

The isomers of chlorinated butenes, the direct precursors to tetrachlorobutanes, can be interconverted under catalytic conditions. A significant industrial process involves the isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene, as the latter is a key intermediate for chloroprene (B89495) production. wikipedia.orggoogle.com This allylic rearrangement is typically catalyzed by heating in the presence of catalysts such as copper compounds or iron salts. wikipedia.orgresearchgate.net When a liquid mixture of dichlorobutenes is heated with a catalyst, it can equilibrate to a mixture containing 21% 3,4-dichloro-1-butene, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene. nih.gov

While direct studies on the interconversion of 1,2,3,3-tetrachlorobutane are less common, the synthesis of 1,2,3,4-tetrachlorobutane yields different stereoisomers, including the solid meso form and a liquid dl-racemic mixture. google.com The reaction conditions during the chlorination of precursors can influence the ratio of these stereoisomers. For instance, the chlorination of trans-1,4-dichloro-2-butene can be controlled to produce a high yield of the meso-isomer over the d,l-racemate. google.com

Role as Reagents in Organic Synthesis

Tetrachlorobutane isomers are valuable intermediates and reagents in organic synthesis, primarily for creating unsaturated C4 molecules through elimination reactions.

A prominent example is the use of 2,2,3,3-tetrachlorobutane (B86205) to prepare 2-butyne (B1218202). This transformation is achieved through a double dehalogenation reaction using zinc dust, which removes all four chlorine atoms to form a triple bond. doubtnut.comresearchgate.net

Similarly, 1,2,3,4-tetrachlorobutane is a crucial starting material for producing 2,3-dichloro-1,3-butadiene, a monomer used in the manufacture of specialized synthetic rubbers. wikipedia.org This synthesis is accomplished by the dehydrochlorination of 1,2,3,4-tetrachlorobutane, often using an aqueous base like calcium hydroxide (B78521) or sodium hydroxide to eliminate two molecules of hydrogen chloride. google.comgoogle.com The isomer 2,2,3,3-tetrachlorobutane is also noted as a useful intermediate for preparing 2,3-dichlorobutadiene through partial dehydrohalogenation. google.com

Table 4: Tetrachlorobutane Isomers as Synthesis Reagents

| Reagent Isomer | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| 2,2,3,3-Tetrachlorobutane | Dehalogenation | Zinc (Zn) dust | 2-Butyne doubtnut.com |

| 1,2,3,4-Tetrachlorobutane | Dehydrochlorination | Aqueous base (e.g., Ca(OH)₂) | 2,3-Dichloro-1,3-butadiene google.com |

| 2,2,3,3-Tetrachlorobutane | Dehydrohalogenation | Base | 2,3-Dichloro-1,3-butadiene google.com |

Future Research Directions and Emerging Methodologies for Tetrachlorobutane Chemistry

Integration of Advanced Analytical Techniques for Real-time Monitoring of Reactions

The precise control and optimization of chemical reactions involving tetrachlorobutanes necessitate a deep understanding of reaction kinetics, intermediate formation, and byproduct generation. Traditional offline analytical methods often fall short in providing the dynamic data required for this level of control. The future lies in the integration of advanced, in-situ analytical techniques for real-time monitoring.

Modern analytical chemistry offers a suite of powerful tools that could be adapted for monitoring the synthesis and transformation of 1,2,3,3-tetrachlorobutane. Techniques such as portable membrane inlet mass spectrometry (MIMS) allow for the continuous detection of volatile chlorinated hydrocarbons in the gas phase at concentrations from parts-per-billion (ppb) to parts-per-million (ppm) rsc.org. Another promising technology is High-Resolution Continuum Source Molecular Absorption Spectrometry (HR-CS-MAS) , which offers a faster and simpler method for detecting organochlorine compounds in water via the formation of transient diatomic molecules like AlCl rsc.org.

For complex reaction mixtures, automated systems combining High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can provide unattended, real-time quantification and identification of reaction components rsc.org. Furthermore, spectroscopic methods like resonance-enhanced two-photon ionization combined with time-of-flight mass spectrometry (TOFMS) are being developed for the on-line, selective, and sensitive detection of gaseous chlorinated aromatic hydrocarbons, a technique that could be adapted for aliphatic compounds like tetrachlorobutanes nih.gov. These technologies provide a continuous stream of data, enabling chemists to adjust reaction parameters on the fly to maximize yield and minimize impurities.

Table 1: Emerging Analytical Techniques for Reaction Monitoring

| Technique | Principle | Potential Application for Tetrachlorobutanes |

|---|---|---|

| Membrane Inlet Mass Spectrometry (MIMS) | A semi-permeable membrane introduces analytes directly into the mass spectrometer. | Real-time monitoring of volatile intermediates and products in reaction headspace. |

| HR-CS-MAS | Measures the absorption of a continuum light source by transient diatomic molecules formed in a graphite (B72142) furnace. | Selective quantification of chlorine content during synthesis or degradation. |

| Automated HPLC-MS | Automatically samples, dilutes, and injects reaction aliquots into an HPLC-MS system. | Detailed kinetic profiling and identification of non-volatile byproducts. |

| Resonance-Enhanced TOFMS | Uses lasers to selectively ionize target molecules for mass analysis. | Highly selective in-situ monitoring of specific isomers or reaction intermediates. |

Development of Novel Catalytic Transformation Pathways for Tetrachlorobutanes

Catalysis is fundamental to modern chemistry, and the development of novel catalysts for the transformation of tetrachlorobutanes holds significant promise. Research is focused on activating the carbon-chlorine (C-Cl) bond, which is typically strong and unreactive, to enable the synthesis of new functionalized molecules.

One major area of development is in catalytic reductive dehalogenation , which transforms chlorinated hydrocarbons into less halogenated or non-halogenated compounds. This can be achieved using various catalytic systems. For example, palladium-on-alumina catalysts have been shown to effectively reduce common chlorinated aliphatics into non-chlorinated hydrocarbons like ethane (B1197151) using dissolved hydrogen as the electron donor dss.go.th. Transition metal complexes involving nickel, cobalt, and palladium have demonstrated high efficiency in C-Cl bond activation researchgate.netrsc.org. Recent research has also explored visible-light-driven copper catalysis for the dehalogenation of α-halocarbonyl compounds, a methodology that could be extended to polychlorinated alkanes acs.org.

Phase-transfer catalysis (PTC) is another powerful tool for organochlorine chemistry. PTC facilitates reactions between reactants in different phases (e.g., aqueous and organic), enhancing reaction rates and selectivity for processes like dehydrochlorination and chlorination acs.orgacs.org. The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts can enable reactions under milder conditions, which aligns with the goals of green chemistry wikipedia.org. Future work will likely focus on developing more robust and recyclable catalysts, including polymeric or solid-supported catalysts, to streamline industrial-scale processes acs.org.

Light-driven strategies are also emerging as a powerful method for C-Cl bond activation. Photocatalytic processes using sustainable catalysts, such as those based on iron and sulfur activated by blue light, offer a targeted and efficient way to chlorinate molecules at room temperature, eliminating the need for harsh chemicals sciencedaily.comchemistryforsustainability.org. These methods provide high precision in chlorine placement, leading to purer products sciencedaily.comchemistryforsustainability.org.

Computational Design and Prediction of Functionalized Tetrachlorobutane Analogues with Tailored Reactivity

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the design of novel compounds with desired characteristics. For tetrachlorobutane chemistry, computational approaches can accelerate the discovery of new functionalized analogues with specific reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool. These models correlate structural or property descriptors of molecules with their chemical activity or toxicity. By developing QSARs for halogenated hydrocarbons, researchers can predict the properties of newly designed tetrachlorobutane analogues without the need for extensive experimental synthesis and testing nih.govoup.comnih.gov. For instance, QSAR models have been used to predict the toxicity of halogenated aliphatic hydrocarbons, using descriptors calculated from quantum chemical methods like Density Functional Theory (DFT) aimspress.comresearchgate.net.

DFT calculations are also used to investigate reaction mechanisms at a molecular level. For example, DFT has been employed to study the dehalogenation of aliphatic chloro-derivatives by catalysts, allowing for the calculation of activation energies and the elucidation of reaction pathways rsc.org. This knowledge is crucial for designing more efficient catalysts and for predicting the reactivity of different tetrachlorobutane isomers or their functionalized derivatives. Molecular dynamics simulations can be used to model catalyst-substrate interactions, helping to design novel enzyme variants or synthetic catalysts with enhanced efficiency for dehalogenating chlorinated alkanes proquest.com.

The ultimate goal is the de novo computational design of tetrachlorobutane analogues with tailored properties for specific applications, such as intermediates in pharmaceutical synthesis or as monomers for specialty polymers.

Table 2: Computational Approaches in Tetrachlorobutane Chemistry

| Computational Method | Description | Application |

|---|---|---|

| QSAR | Statistical models relating chemical structure to biological or chemical activity. | Predicting toxicity, reactivity, and other properties of new tetrachlorobutane derivatives. |

| DFT | A quantum mechanical method for computing the electronic structure of molecules. | Calculating reaction energies, modeling transition states, and predicting spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation method for analyzing the physical movements of atoms and molecules. | Studying the interaction of tetrachlorobutanes with catalysts or biological macromolecules. |

Exploration of Green Chemistry Approaches in Tetrachlorobutane Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances ijfmr.comresearchgate.net. Applying these principles to the synthesis of this compound and other chlorinated compounds is a critical area for future research.

A key focus is the replacement of hazardous solvents with more environmentally benign alternatives. Research into "green solvents" like water, supercritical fluids (such as CO2), and ionic liquids is ongoing ijfmr.compaperpublications.org. For chlorination reactions, the use of phase-transfer catalysis can enable the use of water or reduce the need for organic solvents altogether, making processes more sustainable wikipedia.org.

Another principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones to minimize waste paperpublications.org. The development of highly active and selective catalysts, as discussed in section 8.2, is central to this effort. For example, developing recyclable catalysts or using photocatalytic methods that operate at ambient temperature and pressure reduces energy consumption and waste generation sciencedaily.comresearchgate.net.

Furthermore, "chlorine-free" synthesis is a growing area of interest, which seeks alternatives to using highly energetic and often toxic chlorinated reagents iupac.org. While direct synthesis of tetrachlorobutane requires chlorine, the broader application of green chemistry principles involves optimizing the entire lifecycle. This includes designing processes with high atom economy, using renewable feedstocks where possible, and ensuring that byproducts, such as hydrogen chloride, are captured and utilized rather than released as waste researchgate.netnih.gov. The development of oxidative chlorination methods using reagents like hydrogen peroxide with hydrochloric acid represents a step towards higher selectivity and better chlorine utilization acs.org.

Future research will focus on integrating these green chemistry principles into a holistic process design for tetrachlorobutane synthesis, from the choice of starting materials to the final purification steps, to create a more sustainable chemical industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。